Stereochemical Purity: Defined Optical Rotation vs. Racemic Mixture
(R)-7,8-Difluorochroman-4-amine (CAS 1213550-52-7) exhibits a defined optical rotation consistent with its (4R)-configuration, whereas racemic 7,8-difluorochroman-4-amine (CAS 886762-83-0) is a 1:1 mixture of enantiomers with a net optical rotation of 0° . This stereochemical distinction is critical for applications requiring enantioselective interactions, such as asymmetric synthesis or chiral receptor binding studies [1].
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | Consistent with (R)-configuration; specific rotation documented in vendor Certificate of Analysis |
| Comparator Or Baseline | Racemic 7,8-difluorochroman-4-amine (CAS 886762-83-0): Net optical rotation = 0° |
| Quantified Difference | Absolute difference >0°; (R)-enantiomer exhibits measurable optical activity, racemic mixture does not |
| Conditions | Vendor-supplied Certificate of Analysis; solvent and concentration specified per batch |
Why This Matters
Stereochemical purity is essential for reproducible enantioselective synthesis and biological assays where chiral recognition governs activity.
- [1] American Elements. (2022). Safety Data Sheet: CAS 1213550-52-7, (R)-7,8-Difluorochroman-4-Amine. View Source
